FRET-Based Binding Affinity: TMP778 Exhibits 6-Fold Higher Potency Than TMP920 in Disrupting RORγt-SRC1 Interaction
In a direct comparative FRET assay measuring displacement of the SRC1 coactivator peptide from the RORγt ligand-binding domain, TMP778 demonstrates an IC50 of 0.005 μM (5 nM), whereas the structurally related antagonist TMP920 yields an IC50 of 0.03 μM (30 nM) [1]. This 6-fold difference in binding potency translates to a broader effective dose range for TMP778 in cellular assays of IL-17 production [2].
| Evidence Dimension | IC50 for inhibition of RORγt-SRC1 peptide interaction |
|---|---|
| Target Compound Data | 0.005 μM (5 nM) |
| Comparator Or Baseline | TMP920: 0.03 μM (30 nM) |
| Quantified Difference | 6-fold higher potency (5 nM vs 30 nM) |
| Conditions | FRET assay using RORγt ligand-binding domain and SRC1 cofactor peptide |
Why This Matters
Higher binding affinity in the primary biochemical assay directly correlates with increased cellular potency, enabling lower effective concentrations and reduced off-target risk at working doses.
- [1] Xiao S, Yosef N, Yang J, Wang Y, Zhou L, Zhu C, et al. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity. 2014 Apr 17;40(4):477-89. View Source
- [2] TMP778 product datasheet. PeptideDB. Accessed 2026. View Source
